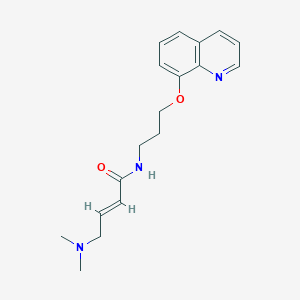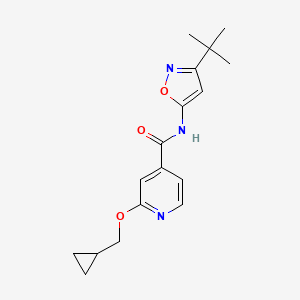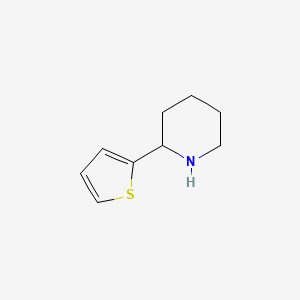
(E)-4-(Dimethylamino)-N-(3-quinolin-8-yloxypropyl)but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(Dimethylamino)-N-(3-quinolin-8-yloxypropyl)but-2-enamide is a chemical compound that is commonly referred to as DMQX. It is a selective antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation. DMQX has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes.
作用机制
DMQX acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor, and thus inhibits the receptor's activity. This mechanism of action is similar to that of other NMDA receptor antagonists such as ketamine and phencyclidine.
Biochemical and Physiological Effects:
The NMDA receptor is involved in a wide range of physiological processes, including synaptic plasticity, learning, and memory formation. DMQX has been shown to inhibit the activity of the NMDA receptor in various brain regions, including the hippocampus and cortex. This inhibition can lead to a variety of biochemical and physiological effects, including impaired learning and memory, reduced synaptic plasticity, and altered neuronal excitability.
实验室实验的优点和局限性
One of the main advantages of using DMQX in scientific research is its high selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and investigate its function in various physiological and pathological processes. However, one limitation of DMQX is its relatively low potency compared to other NMDA receptor antagonists such as ketamine and MK-801. This can make it more difficult to achieve complete inhibition of the receptor's activity in some experiments.
未来方向
There are many potential future directions for research involving DMQX and the NMDA receptor. One area of interest is the role of the NMDA receptor in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. DMQX could be used to investigate the potential therapeutic effects of targeting the NMDA receptor in these disorders. Another area of interest is the development of more potent and selective NMDA receptor antagonists that could be used in conjunction with DMQX to achieve more complete inhibition of the receptor's activity.
合成方法
DMQX can be synthesized using a multi-step process that involves the reaction of 8-hydroxyquinoline with 3-bromopropylamine to form the intermediate compound 8-(3-aminopropyl)quinoline. This intermediate is then reacted with dimethylformamide dimethyl acetal and but-2-enoyl chloride to yield the final product DMQX.
科学研究应用
DMQX has been used extensively in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for investigating the function of this receptor in the brain.
属性
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-quinolin-8-yloxypropyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-21(2)13-5-10-17(22)19-12-6-14-23-16-9-3-7-15-8-4-11-20-18(15)16/h3-5,7-11H,6,12-14H2,1-2H3,(H,19,22)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGAGQZXFUENAL-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCCOC1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCCOC1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(3-quinolin-8-yloxypropyl)but-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline](/img/structure/B2822832.png)

![3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine](/img/structure/B2822837.png)
![1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2822838.png)


![2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2822842.png)



![N-(3-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2822850.png)

